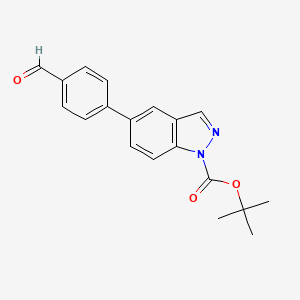
tert-butyl 5-(4-formylphenyl)-1H-indazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-(4-formylphenyl)indazole-1-carboxylate is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a tert-butyl ester group and a formylphenyl group attached to the indazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(4-formylphenyl)indazole-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the indazole derivative is treated with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of tert-butyl 5-(4-formylphenyl)indazole-1-carboxylate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 5-(4-formylphenyl)indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 5-(4-carboxyphenyl)indazole-1-carboxylate.
Reduction: 5-(4-hydroxymethylphenyl)indazole-1-carboxylate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 5-(4-formylphenyl)indazole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-(4-formylphenyl)indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 5-(4-hydroxyphenyl)indazole-1-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Tert-butyl 5-(4-methylphenyl)indazole-1-carboxylate: Similar structure but with a methyl group instead of a formyl group.
Tert-butyl 5-(4-nitrophenyl)indazole-1-carboxylate: Similar structure but with a nitro group instead of a formyl group.
Uniqueness
Tert-butyl 5-(4-formylphenyl)indazole-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C19H18N2O3 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
tert-butyl 5-(4-formylphenyl)indazole-1-carboxylate |
InChI |
InChI=1S/C19H18N2O3/c1-19(2,3)24-18(23)21-17-9-8-15(10-16(17)11-20-21)14-6-4-13(12-22)5-7-14/h4-12H,1-3H3 |
Clave InChI |
PSPRORMIGXSAAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C3=CC=C(C=C3)C=O)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


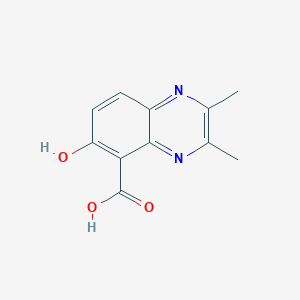
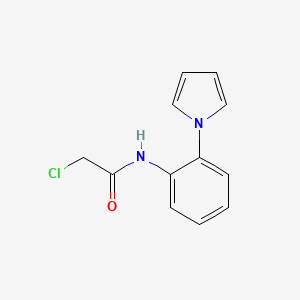
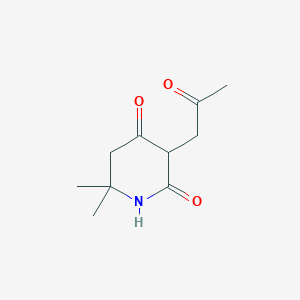
![N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide](/img/structure/B13875920.png)
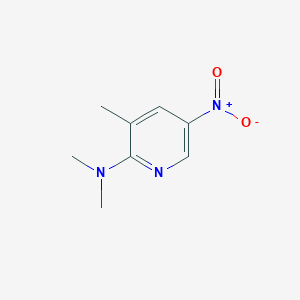
![[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane](/img/structure/B13875930.png)
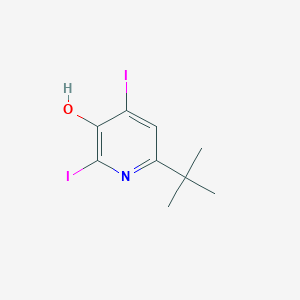



![N-[6-(4-chlorophenoxy)pyridin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B13875979.png)



